1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine
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Overview
Description
1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine typically involves the formation of the pyrazole rings followed by their functionalization. A common synthetic route includes:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Functionalization: The pyrazole rings are then functionalized with butan-2-yl groups through alkylation reactions using appropriate alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the butan-2-yl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could lead to the formation of amines.
Scientific Research Applications
1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(butan-2-yl)-1H-pyrazol-4-amine
- 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Uniqueness
1-(butan-2-yl)-N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine is unique due to its dual pyrazole rings and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H25N5 |
---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-butan-2-yl-N-[(2-butan-2-ylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C15H25N5/c1-5-12(3)19-10-8-15(18-19)16-11-14-7-9-17-20(14)13(4)6-2/h7-10,12-13H,5-6,11H2,1-4H3,(H,16,18) |
InChI Key |
RYWQDMBBVZQAOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC(=N1)NCC2=CC=NN2C(C)CC |
Origin of Product |
United States |
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